molecular formula C8H17BrO B13178910 2-(Bromomethyl)-1-ethoxy-3-methylbutane

2-(Bromomethyl)-1-ethoxy-3-methylbutane

Cat. No.: B13178910
M. Wt: 209.12 g/mol
InChI Key: LFTKVVFMVPHBLF-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-1-ethoxy-3-methylbutane is an organic compound that belongs to the class of alkyl halides It is characterized by the presence of a bromomethyl group attached to a butane backbone, which also contains an ethoxy group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-1-ethoxy-3-methylbutane can be achieved through several methods. One common approach involves the bromomethylation of a suitable precursor. For instance, the reaction of 1-ethoxy-3-methylbutane with bromine in the presence of a catalyst can yield the desired product. The reaction conditions typically include a solvent such as dichloromethane and a temperature range of 0-25°C to control the reaction rate and minimize side reactions .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations. This method enhances the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-1-ethoxy-3-methylbutane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(Bromomethyl)-1-ethoxy-3-methylbutane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-1-ethoxy-3-methylbutane involves its reactivity as an alkylating agent. The bromomethyl group can react with nucleophiles, leading to the formation of covalent bonds with various substrates. This reactivity is exploited in synthetic chemistry to introduce functional groups into target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Bromomethyl)-1-ethoxy-3-methylbutane is unique due to its specific combination of functional groups, which confer distinct reactivity and versatility in synthetic applications. The presence of both an ethoxy group and a bromomethyl group allows for diverse chemical transformations, making it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C8H17BrO

Molecular Weight

209.12 g/mol

IUPAC Name

1-bromo-2-(ethoxymethyl)-3-methylbutane

InChI

InChI=1S/C8H17BrO/c1-4-10-6-8(5-9)7(2)3/h7-8H,4-6H2,1-3H3

InChI Key

LFTKVVFMVPHBLF-UHFFFAOYSA-N

Canonical SMILES

CCOCC(CBr)C(C)C

Origin of Product

United States

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